molecular formula C71H133N19O15 B3029859 Mast Cell Degranulating Peptide HR-1 CAS No. 80533-94-4

Mast Cell Degranulating Peptide HR-1

Cat. No. B3029859
CAS RN: 80533-94-4
M. Wt: 1492.9 g/mol
InChI Key: SOHSNGHGRWZEGQ-VDPGDIOPSA-N
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Description

Mast Cell Degranulating Peptide HR-1 is a peptide derived from the giant hornet Vespa orientalis . It has biological effects similar to the mast cell degranulating peptide from bee venom . The treatment of mast cells with this peptide initiates the release of histamine .


Molecular Structure Analysis

The molecular structure of Mast Cell Degranulating Peptide HR-1 is represented by the empirical formula C71H133N19O15 . It has a molecular weight of 1492.93 . The amino acid sequence of this peptide is Ile-Asn-Leu-Lys-Ala-Ile-Ala-Ala-Leu-Val-Lys-Lys-Val-Leu-NH2 .


Chemical Reactions Analysis

The Mast Cell Degranulating Peptide HR-1 is known to stimulate mast cell degranulation via direct activation of G proteins . This process involves the translocation of the peptide into mast cells and the subsequent release of histamine .

Scientific Research Applications

Interactions with Model Membranes

Mast cell degranulating peptides, like HR-1, demonstrate unique biophysical interactions with model membranes. They preferentially bind to anionic bilayers, accumulate, fold, and at very low concentrations, are capable of creating membrane-spanning ion-selective pores. These activities are crucial for understanding their selectivity and potential therapeutic applications, particularly in allergy, autoimmune diseases, and antibiotic therapy (dos Santos Cabrera et al., 2009).

Immunomodulatory Properties

Research indicates that peptides derived from Spirulina maxima, though not directly HR-1, have shown significant inhibition on mast cell degranulation by decreasing β-hexosaminidase release. This highlights the potential of certain peptides in modulating immune responses, particularly in allergic diseases (Vo et al., 2018).

Cellular Mechanisms and Receptor Interactions

Mast cells respond to various stimuli through both immunoglobulin E (IgE)-dependent and independent pathways. Studies have explored the role of different receptors, such as Mas-related G protein-coupled receptor X2 (MrgX2), in mast cell activation. This receptor has been implicated in the action of antimicrobial peptides like LL-37, which can induce mast cell chemotaxis, degranulation, and chemokine production, showcasing the diverse receptor-mediated effects on mast cells (Subramanian et al., 2011).

Neuropeptide-Induced Activation

Neuropeptides such as substance P and nerve growth factor have been shown to activate human mast cell degranulation and chemokine production in a manner that is independent of IgE, highlighting the complex interplay between the nervous system and immune responses. This interaction has direct relevance to neurologically induced inflammatory diseases (Kulka et al., 2008).

Mechanism of Action

Target of Action

The primary target of the Mast Cell Degranulating Peptide HR-1 (MCDP HR-1) is the mast cell , a type of white blood cell that plays a crucial role in the immune system . Mast cells are localized in association with the peripheral nervous system (PNS) and the brain, where they are closely aligned, anatomically and functionally, with neurons and neuronal processes throughout the body . They express receptors for and are regulated by various neurotransmitters, neuropeptides, and other neuromodulators .

Mode of Action

MCDP HR-1 interacts with mast cells to initiate the release of histamine . It binds and inactivates voltage-dependent K+ channels, including fast-inactivating (A-type) and slow-inactivating (delayed rectifier) K+ channels . At low concentrations, MCDP HR-1 can stimulate mast cell degranulation . At higher concentrations, it displays anti-inflammatory activities .

Biochemical Pathways

The action of MCDP HR-1 affects several biochemical pathways. The degranulation of mast cells triggers the immediate release of preformed granular mediators such as histamine and proteases . This is followed by the de novo synthesis and release of lipid mediators (e.g., leukotrienes and prostaglandins) and cytokines such as tumor necrosis factor (TNF) and interleukin (IL)-81 . Through its effect on ionic channels, MCDP HR-1 can induce long term potentiation (LTP) in the CA1 region of the hippocampus .

Pharmacokinetics

It is known that the peptide is a component of honey bee venom and has striking immunological and pharmacological activities . It is also known to be a potent anti-inflammatory agent, but at low concentrations, it is a strong mediator of mast cell degranulation and histamine release .

Result of Action

The result of MCDP HR-1’s action is twofold. At low concentrations, it causes mast cell degranulation, releasing histamine and evoking an inflammatory response . At higher concentrations, it displays anti-inflammatory activities . It is also an epileptogenic neurotoxin, an avid blocker of the potassium channels, and can cause a significant lowering of the blood pressure in rats .

Action Environment

The action of MCDP HR-1 is influenced by various environmental factors. Mast cells are particularly high in tissues innervated by small-caliber sensory A-delta and C-fibers, which are responsible for pain transmission . The close anatomic associations between mast cells and nerves are especially evident at sites of inflammation . Thus, the neural control of mast cell functions has long been proposed .

properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]butanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C71H133N19O15/c1-18-41(13)54(76)68(102)87-52(35-53(75)91)66(100)86-50(33-37(5)6)65(99)82-46(26-20-23-29-72)62(96)79-45(17)61(95)90-57(42(14)19-2)71(105)80-43(15)59(93)78-44(16)60(94)85-51(34-38(7)8)67(101)89-55(39(9)10)69(103)83-47(27-21-24-30-73)63(97)81-48(28-22-25-31-74)64(98)88-56(40(11)12)70(104)84-49(58(77)92)32-36(3)4/h36-52,54-57H,18-35,72-74,76H2,1-17H3,(H2,75,91)(H2,77,92)(H,78,93)(H,79,96)(H,80,105)(H,81,97)(H,82,99)(H,83,103)(H,84,104)(H,85,94)(H,86,100)(H,87,102)(H,88,98)(H,89,101)(H,90,95)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,54-,55-,56-,57-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHSNGHGRWZEGQ-VDPGDIOPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C71H133N19O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746720
Record name L-Isoleucyl-L-asparaginyl-L-leucyl-L-lysyl-L-alanyl-L-isoleucyl-L-alanyl-L-alanyl-L-leucyl-L-valyl-L-lysyl-L-lysyl-L-valyl-L-leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1492.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mast Cell Degranulating Peptide HR-1

CAS RN

80533-94-4
Record name L-Isoleucyl-L-asparaginyl-L-leucyl-L-lysyl-L-alanyl-L-isoleucyl-L-alanyl-L-alanyl-L-leucyl-L-valyl-L-lysyl-L-lysyl-L-valyl-L-leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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